molecular formula C15H20N2O3 B2830163 N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421449-51-5

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2830163
CAS No.: 1421449-51-5
M. Wt: 276.336
InChI Key: NSEWHIMODHYZHG-UHFFFAOYSA-N
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Description

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a synthetically designed spirocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture incorporates a rigid 1,9-dioxa-4-azaspiro[5.5]undecane core, a scaffold known to impart conformational constraints that are highly valuable for probing molecular recognition processes . The spirocyclic framework is spiro-fused at a central carbon, creating a three-dimensional structure that can help improve selectivity and optimize drug-like properties such as metabolic stability and solubility . The primary amine at the 4-position is functionalized with a phenyl carboxamide group, introducing an aromatic moiety that can be critical for target engagement and interaction with biological systems. This compound serves as a versatile chemical intermediate or a potential precursor for the development of novel therapeutic agents. Researchers can leverage its balanced lipophilicity and hydrogen-bonding capacity, provided by the ether oxygen atoms and the carboxamide linkage, to develop probes or lead compounds . Spirocyclic compounds of this nature are increasingly prominent in drug discovery campaigns, as they offer a robust and diverse three-dimensional scaffold for creating focused libraries aimed at challenging biological targets . As with all materials of this nature, this compound is provided strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c18-14(16-13-4-2-1-3-5-13)17-8-11-20-15(12-17)6-9-19-10-7-15/h1-5H,6-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEWHIMODHYZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the phenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxamide Derivatives

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (BK47377)

  • Structure : Replaces the phenyl group with a benzyl moiety.
  • Molecular Formula : C₁₆H₂₂N₂O₃ (MW: 290.36 g/mol).
  • This compound is commercially available as a building block for drug discovery .

3-(Aminomethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxylate

  • Structure: Features a tert-butyl carboxylate ester and an aminomethyl substituent.
  • Molecular Formula: Not fully specified but includes a carboxylate group (C₈H₁₅NO₂ for the base structure, MW: 157.21 g/mol).
  • Properties: The carboxylate ester improves solubility in polar solvents, while the aminomethyl group allows for further functionalization, making it versatile in synthetic workflows .
Heteroatom-Modified Spirocycles

4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride

  • Structure : Replaces one oxygen atom in the dioxa ring with a nitrogen, forming a 4-oxa-1,9-diaza system.
  • Molecular Formula : C₈H₁₈Cl₂N₂O (MW: 229.75 g/mol).
  • Properties : The additional nitrogen enhances basicity, and the dihydrochloride salt improves aqueous solubility. This compound is used in biochemical assays, leveraging its ionic character for binding studies .
Base Spirocyclic Scaffolds

1,9-Dioxa-4-azaspiro[5.5]undecane

  • Structure : The unsubstituted core scaffold without the phenyl carboxamide group.
  • Molecular Formula: C₈H₁₅NO₂ (MW: 157.21 g/mol).
  • Properties : Serves as a foundational structure for derivatization. Its rigidity and heteroatom arrangement make it a candidate for studying conformational effects on bioactivity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide C₁₅H₂₀N₂O₃* 276.34 Phenyl carboxamide; rigid spirocycle Medicinal chemistry research
N-benzyl analog (BK47377) C₁₆H₂₂N₂O₃ 290.36 Benzyl group; increased lipophilicity Drug discovery building blocks
4-Oxa-1,9-diaza dihydrochloride C₈H₁₈Cl₂N₂O 229.75 Dual nitrogen heteroatoms; ionic solubility Biochemical assays
Base scaffold (1,9-dioxa-4-aza) C₈H₁₅NO₂ 157.21 Unsubstituted core; conformational rigidity Structural studies and derivatization

*Calculated based on analogous structures.

Key Research Findings

  • This suggests that photolytic stability should be evaluated for this compound in applications requiring light exposure.
  • Synthetic Utility : Analogs like BK47377 and the carboxylate derivative are emphasized as modular building blocks, highlighting the scaffold’s adaptability in drug development pipelines .
  • Solubility and Bioavailability : The dihydrochloride salt () demonstrates how salt formation can modulate solubility, a critical factor in pharmacokinetic optimization .

Q & A

Q. What are the recommended synthetic routes for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the spirocyclic core via Prins cascade cyclization (e.g., using aldehydes and amine derivatives under acidic/basic conditions) .
  • Step 2 : Introduction of the phenyl carboxamide group via amidation or coupling reactions.
  • Optimization : Reaction conditions (temperature, solvents like DMF or THF, and catalysts) must be tailored to maximize yield and purity. For example, highlights the use of continuous flow chemistry for scalability .

Q. How can researchers characterize the structural integrity of this compound?

Key methods include:

  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving spirocyclic structures .
  • Spectroscopy :
    • NMR : 1^1H/13^{13}C NMR to confirm substituent positions and spirocyclic geometry.
    • Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .

Q. What preliminary biological activities have been reported for similar spirocyclic carboxamides?

and suggest that structurally analogous compounds exhibit:

  • Anticancer activity : IC50_{50} values ranging from 10–22 µM against breast and colon cancer cell lines via enzyme inhibition (e.g., targeting kinases or proteases) .
  • Neuroprotective effects : Reduction of oxidative stress in neuronal models (e.g., 30% viability improvement at 50 µM) .
  • Anti-inflammatory properties : Inhibition of pro-inflammatory cytokines (e.g., TNF-α suppression by ~40% at 100 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

  • Purity variations : Impurities >5% can skew results. Validate purity via HPLC and elemental analysis .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols across replicates.
  • Structural analogs : notes that trifluoromethyl substitutions (vs. phenyl) alter lipophilicity and binding affinity, impacting activity .

Q. What strategies optimize the compound’s stereochemical stability during synthesis?

  • Chiral auxiliaries : Use enantiopure starting materials to control spirocyclic center configuration.
  • Dynamic resolution : Adjust pH or solvent polarity to favor a single diastereomer. resolved diastereomers via preparative HPLC .
  • Computational modeling : DFT calculations to predict stable conformers and guide reaction design.

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent modification : Replace the phenyl group with bioisosteres (e.g., thiophene in or trifluoromethyl in ) to assess potency changes .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical binding motifs (e.g., the spirocyclic oxygen atoms for hydrogen bonding) .
  • Data table :
Substituent Biological Activity (IC50_{50}, µM)Target
Phenyl15 (Enzyme A)Kinase
Trifluoromethyl10 (Enzyme C)Protease
Thiophene22 (Enzyme B)Receptor X

Q. What advanced techniques validate the compound’s mechanism of action?

  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize binding interactions .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (e.g., KD_D < 10 nM for high-affinity targets) .
  • CRISPR screens : Genome-wide knockout studies to identify genetic dependencies linked to compound efficacy.

Q. How can researchers address low aqueous solubility in pharmacological assays?

  • Prodrug design : Introduce phosphate or ester groups to enhance solubility, which are cleaved in vivo.
  • Nanoformulation : Use liposomes or PEGylated nanoparticles to improve bioavailability (e.g., 2–3x solubility increase reported in for trifluoromethyl analogs) .

Q. What methodologies assess the compound’s metabolic stability and toxicity?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes to measure half-life (t1/2_{1/2} > 60 min desirable).
    • CYP inhibition : Screen for cytochrome P450 interactions to predict drug-drug interactions.
  • In vivo models : Zebrafish or rodent studies to evaluate acute toxicity (LD50_{50}) and organ-specific effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

  • Source comparison : Cross-reference purity data (e.g., reports >95% purity vs. 80% in lower-quality studies) .
  • Dose-response curves : Ensure linearity (R2^2 > 0.95) and use standardized cell viability assays (e.g., MTT vs. ATP-based luminescence).
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., ’s enzyme inhibition table) .

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